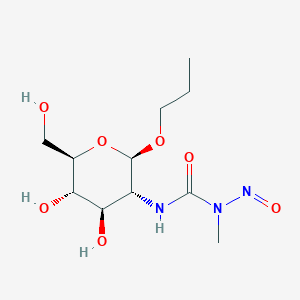
beta-Propylstreptozotocin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Propylstreptozotocin is a chemical compound that belongs to the class of nitrosourea compounds. It is structurally related to streptozotocin, a well-known compound used in medical research for its ability to induce diabetes in experimental animals. This compound is primarily used in scientific research to study the effects of diabetes and other metabolic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Propylstreptozotocin involves the reaction of streptozotocin with propylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Beta-Propylstreptozotocin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitroso compounds, while reduction can produce amine derivatives.
Scientific Research Applications
Beta-Propylstreptozotocin has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of nitrosourea compounds.
Biology: The compound is used in biological research to investigate the effects of diabetes and other metabolic disorders.
Medicine: this compound is used in medical research to develop new treatments for diabetes and to study the mechanisms of insulin resistance.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
Beta-Propylstreptozotocin exerts its effects by causing DNA damage in cells. It is selectively taken up by pancreatic beta cells through the glucose transporter GLUT2. Once inside the cells, it induces DNA alkylation, leading to cell death. This mechanism is similar to that of streptozotocin, making this compound a valuable tool for studying beta cell function and diabetes.
Comparison with Similar Compounds
Similar Compounds
Streptozotocin: A closely related compound used to induce diabetes in experimental animals.
Alloxan: Another compound used to induce diabetes, but with a different mechanism of action.
N-Nitrosomethylurea: A nitrosourea compound with similar DNA-damaging properties.
Uniqueness
Beta-Propylstreptozotocin is unique in its selective toxicity to pancreatic beta cells, making it a valuable tool for diabetes research. Its structural similarity to streptozotocin allows it to be used in similar experimental setups, but with potentially different pharmacokinetic properties.
Properties
CAS No. |
53347-35-6 |
|---|---|
Molecular Formula |
C11H21N3O7 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C11H21N3O7/c1-3-4-20-10-7(12-11(18)14(2)13-19)9(17)8(16)6(5-15)21-10/h6-10,15-17H,3-5H2,1-2H3,(H,12,18)/t6-,7-,8-,9-,10-/m1/s1 |
InChI Key |
QPDOWPQMZIHMOJ-VVULQXIFSA-N |
Isomeric SMILES |
CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)N(C)N=O |
Canonical SMILES |
CCCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















